N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methylsulfanyl groups at positions 5 and 2, respectively. The 1,3,4-thiadiazole ring is attached via a carboxamide linkage and further modified with a butylsulfanyl group at position 3.
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5OS3/c1-3-4-5-21-12-18-17-11(22-12)16-9(19)8-7(13)6-14-10(15-8)20-2/h6H,3-5H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXHRPROHPGLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions using butylthiol.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Chlorination and Methylsulfanyl Substitution: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3), followed by substitution with methylthiol to introduce the methylsulfanyl group.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and pyrimidine rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing thiadiazole and pyrimidine rings have shown significant antimicrobial, antifungal, and anticancer activities . This compound could be explored for similar activities, potentially disrupting DNA replication in bacterial and cancer cells.
Medicine
In medicine, derivatives of thiadiazole and pyrimidine are often investigated for their potential as therapeutic agents. This compound might be evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide likely involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The thiadiazole ring can act as a bioisostere of pyrimidine, potentially interfering with DNA replication and protein synthesis. The sulfur atoms might also form covalent bonds with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
Table 1. Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent (R) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5f () | Methylthio | 158–160 | 79 |
| 5h () | Benzylthio | 133–135 | 88 |
| 5j () | 4-Chlorobenzylthio | 138–140 | 82 |
| () | Benzylsulfonyl | Not reported | Not reported |
Functional Group Variations
- Thiadiazole Linkage : Unlike acetamide-linked analogs in , the target compound uses a pyrimidine-4-carboxamide linkage, which may alter hydrogen-bonding interactions in biological targets.
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (S-alkyl) group in the target compound is less polar than sulfonyl (SO₂) groups in derivatives. This difference could influence pharmacokinetic properties, with sulfanyl groups favoring membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, and what key reaction conditions influence yield?
- Methodology :
- Step 1 : Cyclization of thiosemicarbazide derivatives with carboxylic acids to form the 1,3,4-thiadiazole core .
- Step 2 : Introduction of the butylsulfanyl group via nucleophilic substitution (e.g., using butyl mercaptan and a base like NaH in DMF) .
- Step 3 : Chlorination of the pyrimidine ring using POCl₃ or PCl₅ under reflux .
- Step 4 : Carboxamide formation via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .
- Critical Conditions : Temperature (60–120°C), solvent polarity (DMF, DCM), and reaction time (4–24 hours) significantly impact yield .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiosemicarbazide, AcOH, 80°C | 60–75% | ≥90% |
| 2 | Butyl mercaptan, NaH, DMF | 50–65% | ≥85% |
| 3 | POCl₃, reflux | 70–85% | ≥95% |
| 4 | EDCI, HOBt, DCM | 40–55% | ≥88% |
Q. How can researchers characterize the compound’s structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.5–3.0 ppm for methylsulfanyl groups) .
- HPLC : Purity assessment (>95% for biological assays) with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 459.0) .
- Key Metrics :
- Melting Point : 180–185°C (decomposition observed above 190°C) .
- Solubility : DMSO > 50 mg/mL; aqueous buffers < 0.1 mg/mL .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with 24–48 hr incubation .
- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) at 10–100 µM concentrations .
- Controls : Use ciprofloxacin (antimicrobial) and doxorubicin (anticancer) as positive controls.
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproduct formation?
- Strategies :
- Solvent Optimization : Replace DMF with THF to reduce carboxamide side reactions .
- Catalysis : Use Pd/C for selective sulfanyl group introduction (yield improvement: 15–20%) .
- Data Contradictions :
- BenchChem reports 70% yield for Step 1 (unreliable source), while peer-reviewed studies indicate 60–75% .
Q. How to design structure-activity relationship (SAR) studies for pyrimidine-thiadiazole hybrids?
- Methodology :
- Substituent Variation : Compare butylsulfanyl vs. benzylsulfanyl (e.g., 20% higher antifungal activity with benzyl groups) .
- Functional Group Modifications : Replace methylsulfanyl with sulfonyl groups to enhance solubility .
- SAR Table :
| Substituent (R) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Butylsulfanyl | 45 ± 3.2 | 12.5 (Gram+) |
| Benzylsulfanyl | 28 ± 2.1 | 6.25 (Gram+) |
| Sulfonyl | >100 | 50 (Gram+) |
Q. How to resolve contradictions in reported biological activity data across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) and incubation times .
- Impurity Effects : HPLC purity <90% correlates with false-positive results .
- Resolution : Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry) and ensure ≥95% purity .
Q. What computational methods predict binding interactions with biological targets?
- Approaches :
- Molecular Docking : AutoDock Vina to model interactions with DHFR (dihydrofolate reductase) .
- QSAR : CoMFA models using logP and electronegativity descriptors (R² = 0.82) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Data :
| Condition | Degradation (30 days) | Key Degradants (LC-MS) |
|---|---|---|
| 4°C (dry) | <5% | None detected |
| 25°C, 60% RH | 15–20% | Oxidized sulfanyl |
| DMSO, -20°C | 8% | Hydrolyzed carboxamide |
- Recommendation : Store lyophilized at -80°C with desiccants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
